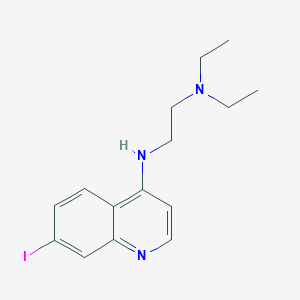
1,2-Ethanediamine, N,N-diethyl-N'-(7-iodo-4-quinolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- is a complex organic compound that features a quinoline ring substituted with an iodine atom and an ethylenediamine moiety
Vorbereitungsmethoden
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- typically involves the reaction of 7-iodo-4-quinolinecarboxaldehyde with N,N-diethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Complexation: The ethylenediamine moiety can form coordination complexes with metal ions, which can be used in various catalytic processes.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can be used as catalysts in organic synthesis.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is being conducted on its potential use as a radiolabeled compound for imaging and diagnostic purposes due to the presence of the iodine atom.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or magnetic behavior.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- involves its interaction with molecular targets through coordination with metal ions. The ethylenediamine moiety acts as a bidentate ligand, forming stable complexes with metal ions. These complexes can then participate in various biochemical pathways, influencing the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- can be compared with other similar compounds such as:
1,2-Ethanediamine, N,N-diethyl-: This compound lacks the quinoline ring and iodine atom, making it less versatile in terms of applications.
1,2-Ethanediamine, N,N’-dimethyl-: This compound has methyl groups instead of ethyl groups, which can affect its reactivity and coordination properties.
N-(1-Naphthyl)ethylenediamine: This compound features a naphthyl group instead of a quinoline ring, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
72249-77-5 |
|---|---|
Molekularformel |
C15H20IN3 |
Molekulargewicht |
369.24 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(7-iodoquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H20IN3/c1-3-19(4-2)10-9-18-14-7-8-17-15-11-12(16)5-6-13(14)15/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
JTPCORSQUAFUJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=C2C=CC(=CC2=NC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)


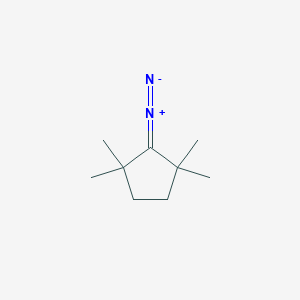
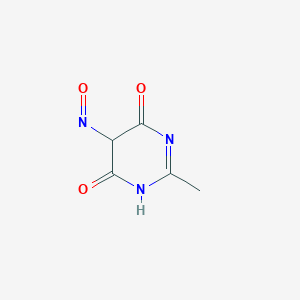

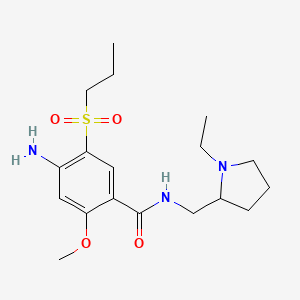


![N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14459767.png)
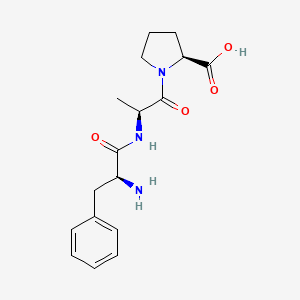
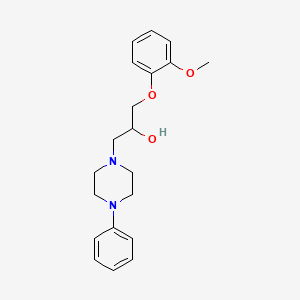
![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)
